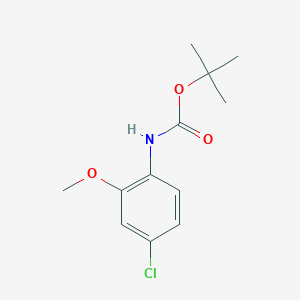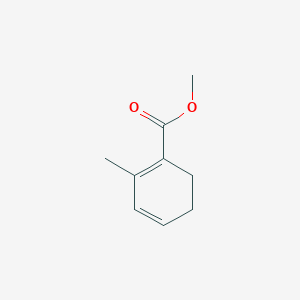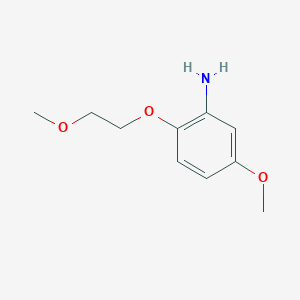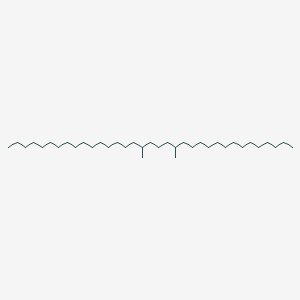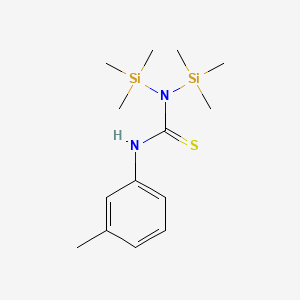
2alpha-Hydroxyandrost-4-ene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2alpha-Hydroxyandrost-4-ene-3,17-dione is a steroidal compound that plays a significant role in the synthesis of various physiologically active steroids. It is an intermediate in the biosynthesis of glucocorticoids and androgens, making it a valuable compound in pharmaceutical and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha-Hydroxyandrost-4-ene-3,17-dione typically involves the microbiological transformation of natural sterols. One common method is the biotransformation of phytosterols using genetically modified strains of Mycobacterium fortuitum. This process involves the deletion of specific genes, such as 3-ketosteroid-Δ1-dehydrogenase, to enhance the yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes. The use of engineered Mycobacterium strains has been shown to be effective in converting phytosterols into the desired compound with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2alpha-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less oxidized steroids.
Substitution: Substitution reactions can introduce different functional groups into the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
2alpha-Hydroxyandrost-4-ene-3,17-dione has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex steroidal compounds.
Biology: The compound is studied for its role in steroid metabolism and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2alpha-Hydroxyandrost-4-ene-3,17-dione involves its conversion into active steroid hormones. It acts as a precursor in the biosynthesis of glucocorticoids and androgens. These hormones exert their effects by binding to specific receptors and modulating gene expression, leading to various physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
9alpha-Hydroxyandrost-4-ene-3,17-dione: An intermediate in the synthesis of glucocorticoid drugs.
11beta-Hydroxyandrost-4-ene-3,17-dione: A compound with similar steroidal structure and function.
Uniqueness
2alpha-Hydroxyandrost-4-ene-3,17-dione is unique due to its specific hydroxylation pattern, which makes it a valuable intermediate in the synthesis of various steroidal drugs. Its ability to undergo diverse chemical reactions further enhances its utility in pharmaceutical and biochemical research .
Propriétés
Numéro CAS |
571-17-5 |
|---|---|
Formule moléculaire |
C19H26O3 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(2R,8R,9S,10R,13S,14S)-2-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18-,19-/m0/s1 |
Clé InChI |
TUUUEQXMRRIGLT-ZEHJPDPISA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@@H](C[C@]34C)O |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(CC34C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




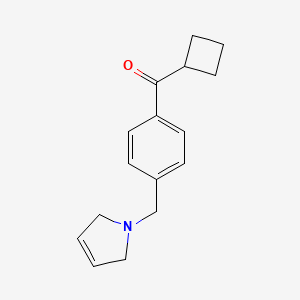

![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)

